8-(2H-1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Beschreibung
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core combining piperidine and hydantoin moieties. The unique substitution at position 8 with a 1,3-benzodioxole-5-carbonyl group distinguishes it from other analogs. The 1,3-benzodioxole moiety is known for enhancing metabolic stability and modulating receptor interactions, while the methyl group at position 3 contributes to steric and electronic effects.
Eigenschaften
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-18-14(21)16(17-15(18)22)4-6-19(7-5-16)13(20)10-2-3-11-12(8-10)24-9-23-11/h2-3,8H,4-7,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYLVQYWFUGLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzodioxole derivative with a suitable amine, followed by cyclization to form the spiro linkage. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the cyclization process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2H-1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.
Substitution: The aromatic benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require the use of strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can introduce functional groups such as nitro or halogen groups into the benzodioxole ring.
Wissenschaftliche Forschungsanwendungen
8-(2H-1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro linkage chemistry.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the spiro linkage provides a rigid scaffold that can enhance binding affinity. The compound may also modulate signaling pathways by inhibiting or activating key enzymes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Variations
Key analogs of the triazaspiro[4.5]decane-2,4-dione scaffold include:
Pharmacological Activity
- Antimalarial Potency: CWHM-123 and its dichloro analog (CWHM-505) exhibit nanomolar IC₅₀ values against Plasmodium falciparum, attributed to the chloro-hydroxybenzyl group enhancing target binding . The target compound’s benzodioxole group may offer similar parasiticidal effects but requires validation.
- Anticancer Activity : TRI-BE inhibits migration and invasion in PC3 prostate cancer cells, likely due to the benzyl group’s hydrophobic interactions with cellular targets . The target compound’s benzodioxole-carbonyl group could improve solubility and bioavailability compared to TRI-BE.
- CNS Modulation : RS102221, a triazaspiro derivative with a sulfonamido-phenylpentyl chain, is a 5-HT₂C receptor antagonist used in neuropharmacology studies . The target compound’s benzodioxole moiety may similarly influence serotonin receptor affinity.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight/LogP : The target compound (MW ~435 g/mol, estimated LogP ~2.5) is smaller and more lipophilic than CWHM-123 (MW ~490 g/mol, LogP ~3.8) but less so than TRI-BE (MW ~290 g/mol, LogP ~1.8). These differences influence blood-brain barrier penetration and oral bioavailability.
- Metabolic Stability : The 1,3-benzodioxole group in the target compound may resist oxidative metabolism compared to simpler benzyl or pyridyl analogs .
Biologische Aktivität
The compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound is characterized by a triazaspiro framework featuring a benzodioxole moiety and various functional groups that enhance its chemical reactivity. Its molecular formula is C17H16N4O3 , and it is identified by CAS number 1021126-61-3 .
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : The spiro structure is known to interact with biological targets involved in cancer progression. Similar compounds have demonstrated significant antitumor effects through inhibition of key enzymes like thioredoxin reductase (TrxR) which are crucial in cancer cell metabolism .
- Antimicrobial Properties : The presence of the benzodioxole moiety has been linked to diverse antimicrobial activities against various pathogens. Studies suggest that compounds with this structural feature can disrupt microbial cell walls or inhibit essential metabolic pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Similar spiro structure | Antitumor activity |
| 8-Acetyl-1,3,8-triazaspiro[4.5]decane | Acetyl group instead of benzodioxole | Antimicrobial properties |
| 2H-Benzodioxole derivatives | Contains benzodioxole moiety | Diverse biological activities |
This table illustrates that while there are similarities in structure and activity among these compounds, the specific combination of functional groups in the target compound may enhance or modify its biological efficacy compared to others.
Case Studies and Research Findings
Several studies have demonstrated the biological activity of compounds related to 8-(2H-1,3-benzodioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
- Anticancer Potential : A study investigating various triazaspiro compounds revealed that those with a benzodioxole group exhibited enhanced antitumor properties by inducing apoptosis in cancer cells through oxidative stress mechanisms .
- Antimicrobial Efficacy : In vitro tests indicated that derivatives containing the benzodioxole moiety showed significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic applications in infectious diseases .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization | Evidence Source |
|---|---|---|---|
| Spiro Core Formation | DMF, K₂CO₃, 80°C | 65–72% | |
| Benzodioxole Coupling | DMAP, DCM, RT | 50–60% | |
| Purification | Silica gel, EtOAc/hexane (3:7) | >95% purity |
Basic Question: How can the spirocyclic structure and substituent positions be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves the spiro junction and confirms stereochemistry. For example, similar triazaspiro compounds were validated using single-crystal X-ray diffraction .
- NMR Spectroscopy :
- ¹H NMR : Look for distinct signals:
- Spiro proton (δ 4.1–4.5 ppm, multiplet).
- Benzodioxole aromatic protons (δ 6.7–7.2 ppm) .
- ¹³C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm .
- HRMS : Confirm molecular formula (e.g., C₁₈H₁₉N₃O₅ requires m/z 357.1294) .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically:
- Replace the benzodioxole with other aryl groups (e.g., 4-chlorophenyl, 3,4,5-trimethoxyphenyl) to assess electronic effects .
- Vary the methyl group at position 3 (e.g., ethyl, isopropyl) to study steric impact .
- Assay Design :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence polarization assays.
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cells .
Q. Table 2: Example SAR Modifications
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Benzodioxole → 4-Cl-Phenyl | 12 nM (kinase X) | Enhanced lipophilicity improves potency |
| 3-Methyl → 3-Ethyl | 45 nM (kinase X) | Reduced activity due to steric hindrance |
Advanced Question: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Contradiction Example : Discrepant ¹H NMR signals for spiro protons.
- Resolution Strategies :
- Variable Temperature (VT) NMR : Determine if signals split due to conformational dynamics (e.g., chair-flip in the spiro ring) .
- COSY/NOESY : Identify through-space couplings to confirm proton proximity .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16) .
Advanced Question: What computational methods predict the compound’s binding mode to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with protein structures (e.g., PDB: 5Y7) .
- Protonate the ligand at physiological pH (e.g., ensure spiro nitrogen is correctly charged).
- Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore Modeling : Map essential features (e.g., benzodioxole as a hydrogen bond acceptor) using MOE or Phase .
Basic Question: What purification techniques are suitable for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane → EtOAc) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals .
- HPLC : Employ reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for analytical validation .
Advanced Question: How to analyze metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH, monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic hotspots .
- Isotope Labeling : Synthesize deuterated analogs at metabolically vulnerable sites (e.g., benzodioxole methylene) to slow degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
